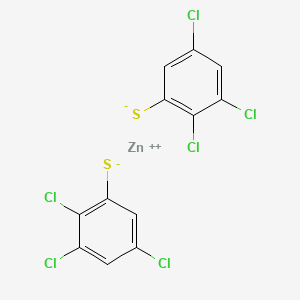
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 It is a derivative of anthraquinone, characterized by the presence of two methyl groups and a tetrahydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 1,4-naphthoquinone with a conjugated diolefin. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone forms.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in the development of new pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 9,10-Dimethyl-1,2,3,4-tetrahydroanthracene
Uniqueness
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific structural configuration and the presence of two methyl groups. This configuration imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Número CAS |
64167-84-6 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-10(2)14-13(8-9)15(17)11-5-3-4-6-12(11)16(14)18/h3-7,10,13-14H,8H2,1-2H3 |
Clave InChI |
UBZAFMFVKZCUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
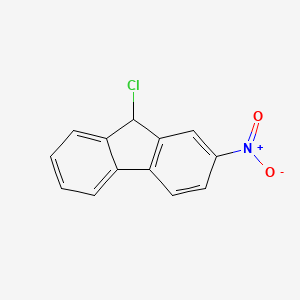
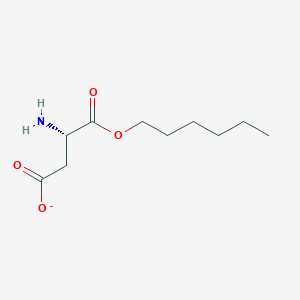
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
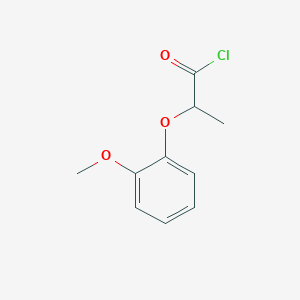
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


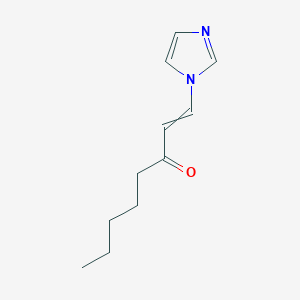
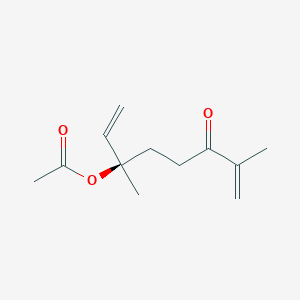
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
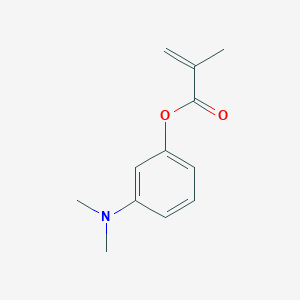
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
